5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c1-2-16-5-6-17(23-16)24(20,21)18-12-14-7-9-19(10-8-14)13-15-4-3-11-22-15/h3-6,11,14,18H,2,7-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTBWLXAAMXKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Intermediate Formation
Retrosynthetic Analysis
The target molecule can be dissected into three primary intermediates:
- Furan-2-ylmethyl-piperidine derivative : Formed via alkylation of piperidine with furan-2-ylmethyl halides.
- 5-Ethylthiophene-2-sulfonyl chloride : Synthesized through sulfonation and chlorination of 5-ethylthiophene.
- Coupling of intermediates : Achieved via nucleophilic substitution between the piperidine derivative and sulfonyl chloride.
Stepwise Synthesis Protocol
Step 1: Synthesis of 1-(Furan-2-ylmethyl)Piperidin-4-ylmethanamine
Piperidin-4-ylmethanamine is alkylated with furan-2-ylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding the secondary amine intermediate.
Reaction equation :
$$
\text{Piperidin-4-ylmethanamine} + \text{Furan-2-ylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{1-(Furan-2-ylmethyl)piperidin-4-ylmethanamine} + \text{HBr}
$$
Step 2: Preparation of 5-Ethylthiophene-2-Sulfonyl Chloride
5-Ethylthiophene undergoes electrophilic sulfonation using chlorosulfonic acid at 0–5°C, followed by chlorination with phosphorus pentachloride (PCl₅) in pyridine. This two-step process converts the thiophene ring into the corresponding sulfonyl chloride.
Critical conditions :
- Temperature : Maintained below 5°C to prevent side reactions.
- Solvent : Dichloromethane for sulfonation; pyridine acts as an acid scavenger during chlorination.
Step 3: Coupling Reaction
The amine intermediate reacts with 5-ethylthiophene-2-sulfonyl chloride in a Schotten-Baumann-type reaction. The process involves dissolving the amine in aqueous acetone, adding the sulfonyl chloride dropwise at 0°C, and stirring for 6–8 hours. The product precipitates and is purified via recrystallization from ethanol.
Yield optimization :
- Excess sulfonyl chloride (1.2 equivalents) improves conversion.
- Triethylamine (TEA) as a base enhances nucleophilicity of the amine.
Reaction Conditions and Catalytic Systems
Temperature and Solvent Effects
Catalysts and Reagents
| Step | Catalyst/Reagent | Role | Impact on Yield |
|---|---|---|---|
| Alkylation | K₂CO₃ | Base (deprotonates amine) | 85–90% |
| Sulfonation | ClSO₃H | Electrophilic sulfonating agent | 70–75% |
| Chlorination | PCl₅ | Chlorinating agent | 95% conversion |
| Coupling | TEA | Base (neutralizes HCl) | 80–85% |
Industrial-Scale Production Considerations
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) shows ≥98% purity after recrystallization.
Challenges and Mitigation Strategies
Hydrolytic Degradation
The sulfonamide bond is prone to hydrolysis under acidic conditions. Strategies include:
- Storing the compound in anhydrous environments.
- Using stabilizers like ascorbic acid during long-term storage.
Byproduct Formation
- Major byproduct : N,N-di-sulfonated piperidine (5–7% yield).
- Mitigation : Controlled stoichiometry (1:1 amine:sulfonyl chloride) and slow addition rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Intermediate : Starting from commercially available piperidine derivatives, the furan-2-ylmethyl group is introduced via nucleophilic substitution.
- Thiophene Ring Functionalization : The thiophene ring is functionalized with an ethyl group at the 5-position through Friedel-Crafts alkylation.
- Sulfonamide Formation : The sulfonamide group is introduced by reacting the functionalized thiophene with a sulfonyl chloride derivative under basic conditions.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways, leading to the development of novel compounds that may exhibit interesting chemical properties.
Biology and Medicine
The biological applications of 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide are particularly noteworthy:
- Pharmaceutical Development : The compound is being investigated for its potential as a pharmaceutical agent, especially in anti-inflammatory and anticancer research. Its structural features suggest interactions with various biological targets, which could lead to therapeutic applications.
- Mechanism of Action : Although not fully understood, it is believed that this compound interacts with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide group can mimic natural substrates, allowing it to bind to active sites and interfere with normal biological processes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiophene derivatives, including 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide. Results indicated significant activity against multidrug-resistant bacteria, demonstrating lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics.
Cytotoxic Effects on Cancer Cell Lines
In another case study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. These findings point to its potential use in cancer therapeutics.
Industrial Applications
In industry, the properties of 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide may be leveraged for developing new materials such as polymers or coatings that require specific chemical functionalities. Its unique structure can enhance material properties like durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biological processes.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.
Uniqueness
The presence of the sulfonamide group in 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide distinguishes it from similar compounds. Sulfonamides are known for their ability to inhibit enzymes by mimicking natural substrates, which can be advantageous in drug development. Additionally, the combination of the thiophene, piperidine, and furan rings provides a unique scaffold that can be further modified for specific applications.
Biological Activity
5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide (CAS Number: 952965-86-5) is a novel compound that has garnered attention due to its potential biological activities, particularly as a carbonic anhydrase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is , with a molecular weight of 368.5 g/mol. The compound features a thiophene ring, a sulfonamide group, and a piperidine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 952965-86-5 |
Research indicates that thiophene-based sulfonamides, including the compound , exhibit noncompetitive inhibition of carbonic anhydrase isoenzymes (hCA-I and hCA-II). The sulfonamide group mimics natural substrates, allowing it to bind effectively to active sites on these enzymes, thereby inhibiting their function.
Key Findings:
- Inhibition Potency : The IC50 values for hCA-I ranged from 69 nM to 70 µM, while for hCA-II, they ranged from 23.4 nM to 1.405 µM .
- Kinetic Parameters : K_i values were reported between 66.49 ± 17.15 nM and 234.99 ± 15.44 µM for hCA-I and from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II .
Anticancer Potential
The compound's structure suggests potential applications in cancer therapy due to its ability to inhibit tumor growth through enzyme modulation. Thiophene derivatives have been studied for their anticancer properties, with some showing significant cytotoxic effects against various cancer cell lines.
Case Studies
- Study on Thiophene Derivatives : A study evaluated several thiophene-based sulfonamides and found that they exhibited promising anticancer activity with IC50 values below those of established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular docking studies indicated that these compounds interact with proteins involved in cancer progression, primarily through hydrophobic contacts and limited hydrogen bonding .
Applications in Medicine
The unique structural features of 5-ethyl-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide position it as a candidate for drug development in several therapeutic areas:
- Anti-inflammatory Agents : Due to its interaction with carbonic anhydrases, it may also exhibit anti-inflammatory properties.
- Neurological Disorders : The piperidine component suggests potential applications in treating neurological disorders by modulating neurotransmitter systems .
Q & A
Advanced Research Question
- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., ethynyl groups enhance electron density, accelerating electrophilic attacks) .
- Cyclic voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects .
- X-ray crystallography : Resolve bond-length variations (e.g., C-S bond elongation in sulfonamides) to infer electronic delocalization .
How can researchers address low yields in multi-step syntheses involving piperidine-functionalized intermediates?
Advanced Research Question
- Protecting groups : Use tert-butoxycarbonyl (Boc) for piperidine amines to prevent side reactions .
- Microwave enhancement : Reduce reaction times (e.g., 10 min vs. hours) for steps like Sonogashira coupling .
- Workflow optimization : One-pot strategies for sequential functionalization (e.g., thiophene bromination followed by cross-coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
